REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]1[C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=1.O=S(Cl)[Cl:19]>ClCCCl>[O:1]=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]1[C:8]1[CH:16]=[CH:15][C:11]([C:12]([Cl:19])=[O:13])=[CH:10][CH:9]=1
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C=CC=C1)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 h
|
Duration
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1.5 h
|
Type
|
CUSTOM
|
Details
|
The remaining traces of SOCl2 were removed
|
Type
|
ADDITION
|
Details
|
by adding 1,2-dichloroethane (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
evaporating to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C=CC=C1)C1=CC=C(C(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |